molecular formula C11H12N2O B2835520 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile CAS No. 1258639-76-7

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No.: B2835520
CAS No.: 1258639-76-7
M. Wt: 188.23
InChI Key: POBLVNNSDVHAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a pyrrolizine derivative characterized by a bicyclic pyrrolizine core substituted with an acetyl group at position 6, a methyl group at position 5, and a nitrile (-CN) at position 5. The compound’s molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol.

Properties

IUPAC Name

2-acetyl-3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)14)9(6-12)10-4-3-5-13(7)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBLVNNSDVHAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2N1CCC2)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with an acetylated precursor in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrrolizine derivatives, including 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, exhibit significant anticancer properties. For instance, research demonstrated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The binding affinity and inhibitory effects were analyzed through molecular docking studies, revealing specific interactions with the colchicine binding site on tubulin .

Table 1: Anticancer Activity of Pyrrolizine Derivatives

CompoundIC50 (µM)Mechanism of Action
6-acetyl-5-methyl-2,3-dihydro...15.5Tubulin polymerization inhibitor
Other pyrrolizinesVariesVarious mechanisms

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile have shown potential in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that these compounds can modulate signaling pathways involved in neurodegenerative diseases .

Agrochemical Applications

The compound's structural features also make it suitable for use in agrochemicals. Research indicates that pyrrolizine derivatives can act as effective pesticides due to their ability to disrupt the biochemical pathways of pests without significant toxicity to non-target organisms. Field trials have shown a reduction in pest populations when treated with formulations containing this compound .

Table 2: Efficacy of Pyrrolizine Derivatives as Pesticides

CompoundTarget PestEfficacy (%)Application Method
6-acetyl-5-methyl-2,3-dihydro...Aphids85Foliar spray
Other pyrrolizinesVariousVariesSoil application

Material Science Applications

In material science, the incorporation of pyrrolizine derivatives into polymers has been explored for enhancing mechanical properties and thermal stability. The unique heterocyclic structure contributes to improved performance characteristics in composite materials used for industrial applications .

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolizine derivatives for their anticancer activity against various cancer cell lines. The results highlighted the effectiveness of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile as a potent inhibitor of cell growth with minimal cytotoxicity towards normal cells .
  • Agrochemical Trial : In a field trial conducted by agricultural scientists, formulations containing this compound were tested against common agricultural pests. The results showed a significant decrease in pest populations compared to untreated controls, suggesting its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolizine Backbones

6-Amino-5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-Carbonyl)-2,3-Dihydro-1H-Pyrrolizine-7-Carbonitrile
  • Molecular Formula : C₁₈H₁₃N₃O₄
  • Molecular Weight : 309.32 g/mol .
  • Key Differences: Replaces the acetyl group with a benzodioxine-carbonyl moiety.
  • Applications : Discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
6-Amino-7-Cyano-N-(p-Tolyl)-2,3-Dihydro-1H-Pyrrolizine-5-Carboxamide (3b)
  • Molecular Formula : C₁₆H₁₅N₅O
  • Molecular Weight : 301.33 g/mol .
  • Key Differences: Carboxamide group at position 5 instead of methyl.
  • Synthesis: Prepared via condensation of acetanilides with malononitrile derivatives .

Heterocyclic Analogues with Carbonitrile Functionality

(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b)
  • Molecular Formula : C₂₂H₁₇N₃O₃S
  • Molecular Weight : 403.46 g/mol .
  • Key Differences: Thiazolo-pyrimidine core instead of pyrrolizine. Furan and cyanobenzylidene substituents introduce steric bulk and redox-active properties.
  • Physicochemical Data : Melting point 213–215°C; IR peaks at 2,209 cm⁻¹ (CN stretch) .
7-Substituted-5-(1H-Indol-3-yl)Tetrazolopyrimidine-6-Carbonitrile
  • Molecular Formula : Varies (e.g., C₁₅H₁₀N₈O).
  • Key Differences: Tetrazolopyrimidine core with indole substituents.

Pharmacologically Relevant Derivatives

6-Amino-7-(1H-Benzo[d]Imidazol-2-yl)-5-(3-(Diethylamino)Propyl)-5H-Pyrrolo[2,3-b]Pyrazine-2,3-Dicarbonitrile
  • Molecular Formula : C₂₂H₂₃N₉
  • Molecular Weight : 413.48 g/mol .
  • Key Differences: Pyrrolo-pyrazine core with dual nitrile groups. Diethylamino-propyl chain introduces basicity, altering pharmacokinetics (e.g., tissue penetration).
  • Hazards : Classified as Warning (H302: Harmful if swallowed) .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
6-Acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile Pyrrolizine Acetyl, methyl, nitrile 201.23 Moderate lipophilicity, electron-withdrawing acetyl group
6-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-... Pyrrolizine Benzodioxine-carbonyl, nitrile 309.32 Low solubility, discontinued commercially
(2Z)-2-(4-Cyanobenzylidene)-...thiazolo-pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Cyanobenzylidene, furan, nitrile 403.46 High melting point (213–215°C), redox-active
6-Amino-7-(1H-benzo[d]imidazol-2-yl)-...pyrrolo-pyrazine-2,3-dicarbonitrile Pyrrolo-pyrazine Benzoimidazolyl, diethylamino, dicarbonitrile 413.48 Basic side chain, dual nitriles, cytotoxic potential

Research Implications and Trends

  • Synthetic Accessibility : The target compound’s simpler structure (vs. benzodioxine or thiazolo-pyrimidine derivatives) may favor scalable synthesis, as seen in one-pot multicomponent reactions .
  • In contrast, amino-carboxamide derivatives show enhanced solubility but reduced metabolic stability.
  • Commercial Viability : Discontinuation of benzodioxine-carbonyl analogues highlights challenges in stability or toxicity, underscoring the need for rigorous ADMET profiling of pyrrolizine derivatives.

Biological Activity

6-Acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a compound belonging to the pyrrolizine class of organic compounds. Pyrrolizines are characterized by a fused pyrrole and pyrrolidine ring structure, which contributes to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H13N
  • Molecular Weight : 163.2163 g/mol
  • IUPAC Name : 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
  • CAS Number : 80933-77-3

Biological Activity Overview

The biological activity of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has been investigated primarily through studies focused on its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrrolizine class exhibit significant anti-inflammatory properties. For instance:

  • A study demonstrated that derivatives of pyrrolizines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for reducing inflammation in various conditions .

2. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrrolizine derivatives:

  • In vitro assays showed that 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .

3. Cytotoxic Effects

Cytotoxicity studies have indicated that this compound may have effects on cancer cell lines:

  • Preliminary findings from cell viability assays reveal that 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can induce apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways .

Case Studies

Several case studies have explored the biological implications of pyrrolizine compounds:

StudyFindings
Study on Anti-inflammatory EffectsDemonstrated inhibition of IL-6 and TNF-alpha production in macrophages treated with pyrrolizine derivatives .
Antimicrobial Activity AssessmentShowed effective inhibition against S. aureus and E. coli in laboratory settings .
Cytotoxicity AnalysisIndicated significant apoptosis induction in HeLa and MCF7 cells through caspase activation pathways .

The mechanisms underlying the biological activities of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile are multifaceted:

  • Cytokine Inhibition : The compound may modulate signaling pathways involved in inflammation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting cellular integrity.
  • Apoptotic Pathways Activation : It appears to activate intrinsic apoptotic pathways leading to cancer cell death.

Q & A

Q. What are the common synthetic routes for preparing 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions involving pyrrolizine precursors and acetylation agents. A general method involves refluxing a thiouracil or pyrimidine derivative with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under sodium acetate catalysis. Key intermediates are characterized using IR (to confirm nitrile and carbonyl groups at ~2,200 cm⁻¹ and ~1,700 cm⁻¹, respectively), multinuclear NMR (¹H, ¹³C), and mass spectrometry (to verify molecular ions and fragmentation patterns) .

Q. How can spectroscopic data resolve ambiguities in the structural assignment of pyrrolizine derivatives?

Contradictions in spectral data (e.g., unexpected coupling patterns in ¹H NMR or discrepancies in carbonyl stretching frequencies in IR) are resolved by cross-validating with ¹³C NMR DEPT experiments and 2D techniques (HSQC, HMBC). For example, the nitrile group’s IR absorption (~2,220 cm⁻¹) and its absence in ¹H NMR confirm its presence, while HMBC correlations can pinpoint acetyl group positioning on the pyrrolizine ring .

Q. What reactivity trends are observed in the nitrile and acetyl groups of this compound?

The nitrile group is relatively inert under mild conditions but can undergo hydrolysis to carboxylic acids under acidic or basic conditions. The acetyl group participates in nucleophilic substitutions (e.g., with hydrazines to form hydrazones) or condensations (e.g., Knoevenagel reactions with aldehydes). Reaction conditions (solvent, temperature) must be optimized to avoid side reactions, such as ring-opening of the pyrrolizine core .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents on the pyrrolizine ring?

Yield optimization requires adjusting solvent polarity (e.g., switching from acetic acid to DMF for sterically hindered aldehydes) and reaction time. For example, extending reflux duration from 2 hours to 4–6 hours improved yields of 4-cyanobenzylidene derivatives from 68% to >80% in analogous syntheses. Catalytic additives like molecular sieves can also enhance condensation efficiency .

Q. How do computational methods aid in predicting the biological activity of pyrrolizine-carbonitrile derivatives?

Docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations can model interactions between the nitrile/acetyl groups and target proteins (e.g., COX-2 or mPGES-1). For instance, the acetyl group’s electron-withdrawing effect enhances hydrogen bonding with catalytic serine residues, while the nitrile’s linear geometry fits into hydrophobic pockets. These insights guide rational structural modifications .

Q. What strategies address contradictory bioactivity data in analogs with similar substituents?

Discrepancies in IC₅₀ values or selectivity profiles may arise from subtle stereoelectronic effects. For example, para-substituted aryl groups on the pyrrolizine ring (e.g., 4-methoxyphenyl vs. phenyl) alter π-stacking interactions with enzyme active sites. Systematic SAR studies, paired with X-ray crystallography of protein-ligand complexes, can clarify these trends .

Q. How can regioselective functionalization of the pyrrolizine core be achieved?

Regioselectivity is controlled by directing groups (e.g., acetyl at C5 activates C7 for electrophilic substitution) and catalyst choice. Palladium-mediated cross-couplings (Suzuki, Heck) at C7 are feasible if the nitrile at C7 is temporarily protected. Recent work on related pyrrolizines demonstrated >90% regioselectivity using Pd(OAc)₂/XPhos catalysts .

Methodological Considerations

Q. What analytical techniques are critical for validating purity in asymmetric synthesis of pyrrolizine derivatives?

Chiral HPLC (e.g., Chiralpak IA/IB columns) or SFC (supercritical fluid chromatography) resolves enantiomers, while LC-MS confirms molecular weight. For diastereomers, NOESY NMR identifies spatial proximity of substituents. Absolute configuration is determined via X-ray crystallography, as demonstrated for 6-(4-methoxyphenyl)-7-phenyl analogs .

Q. How do solvent effects influence the tautomeric equilibria of pyrrolizine derivatives?

In polar aprotic solvents (DMSO, DMF), the enol tautomer predominates due to stabilization of the conjugated enolate. In nonpolar solvents (toluene), the keto form is favored. UV-Vis spectroscopy (λmax shifts) and ¹H NMR (disappearance of enolic OH signals) quantify tautomeric ratios, which impact reactivity in subsequent reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.